molecular formula C23H27N3O4S2 B2572495 (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 865162-31-8

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2572495
CAS No.: 865162-31-8
M. Wt: 473.61
InChI Key: IAJVDKVAOJDJPS-VHXPQNKSSA-N
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Description

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a benzothiazole-derived compound featuring a piperidinylsulfonyl group at the para position of the benzamide moiety and a 2-ethoxyethyl substituent on the benzothiazole ring.

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-2-30-17-16-26-20-8-4-5-9-21(20)31-23(26)24-22(27)18-10-12-19(13-11-18)32(28,29)25-14-6-3-7-15-25/h4-5,8-13H,2-3,6-7,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJVDKVAOJDJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety and a piperidine sulfonamide, contributing to its biological activity. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of 366.43 g/mol. The presence of the thiazole ring is significant as it is known for its diverse biological properties.

Research indicates that compounds containing thiazole derivatives exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and infections. For instance, compounds similar to the one studied have shown inhibitory effects on serine proteases, which are crucial in numerous physiological processes .
  • Antimicrobial Activity : The thiazole ring has been associated with antimicrobial properties. Studies show that related compounds demonstrate significant activity against various bacterial strains, suggesting potential for developing new antibiotics .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in cancer cell survival and proliferation.

Antiviral Activity

There is emerging evidence supporting the antiviral potential of this compound, particularly against Hepatitis C Virus (HCV). The compound acts by inhibiting viral replication and interfering with viral protein synthesis, showcasing its potential as an antiviral agent .

Case Studies

  • Study on Anticancer Activity : A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in triggering programmed cell death.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed comparable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential use in treating resistant bacterial infections.

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via PI3K/Akt pathway
AntiviralInhibits HCV replication
AntimicrobialEffective against MRSA

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to (Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide. For instance, derivatives containing thiazole fragments have demonstrated significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 2 μg/mL, indicating strong efficacy .

Anticancer Potential

The compound's structural characteristics suggest it may also possess anticancer properties. Research into related sulfonamide derivatives has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The mechanism often involves interference with tubulin polymerization, which is crucial for cell division .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Thiazole Ring : Utilizing condensation reactions between appropriate aldehydes and thiourea derivatives.
  • Piperidine Sulfonamide Formation : This step often involves the reaction of piperidine with sulfonyl chlorides to introduce the sulfonamide functionality.
  • Final Coupling Reaction : The final product is obtained through coupling reactions that link the thiazole and piperidine components.

Case Study 1: Antibacterial Activity Evaluation

A series of thiazole derivatives were synthesized and evaluated for their antibacterial activity against common pathogens. The study revealed that compounds with similar structural motifs to this compound exhibited MIC values comparable to established antibiotics, suggesting their potential as new antibacterial agents .

Case Study 2: Anticancer Activity Assessment

In another investigation, sulfonamide derivatives were tested against various cancer cell lines. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways . This highlights the therapeutic potential of compounds like this compound in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs include:

Compound Name Substituents on Benzothiazole Sulfonyl-Linked Group Key Differences Reference ID
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide 2-Methoxyphenyl, phenyl Methyl Dihydrothiazole core; lacks sulfonyl group
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 3-Ethyl, 4-fluoro Azepane (7-membered) Azepane vs. piperidine; fluorine substituent
4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide 6-Ethoxy, 3-ethyl Azepane Ethoxy at position 6; ethyl substituent

Key Observations :

  • The piperidinylsulfonyl group in the target compound (vs. azepane in analogs) may influence ring strain and binding pocket interactions due to the smaller 6-membered ring .
  • The 2-ethoxyethyl chain on the benzothiazole ring enhances hydrophilicity compared to ethyl or methoxy groups in analogs .
  • Fluorine or ethoxy substituents in analogs (e.g., 4-fluoro in , 6-ethoxy in ) could modulate metabolic stability or target affinity.
Physicochemical Properties
  • LogP : The ethoxyethyl group likely reduces LogP (increasing hydrophilicity) compared to analogs with hydrophobic substituents (e.g., 4-methyl in ).
  • Solubility : Piperidinylsulfonyl and ethoxyethyl groups enhance aqueous solubility relative to azepane-containing analogs, which have larger hydrophobic rings .
Computational Similarity Analysis
  • Tanimoto Coefficient : Using molecular fingerprints (e.g., Morgan or MACCS), the target compound may exhibit >70% similarity to azepane-containing analogs (e.g., ) due to shared benzothiazole and sulfonylbenzamide scaffolds. Substituent differences (e.g., ethoxyethyl vs. ethyl-fluoro) lower similarity scores .
  • Activity Cliffs: Minor structural changes (e.g., piperidine → azepane) could result in significant activity differences despite high similarity, as seen in kinase inhibitor studies .

Q & A

Q. How can selectivity issues in enzyme inhibition assays (e.g., off-target effects) be addressed?

  • Counter-screening : Test against related enzymes (e.g., α-glucosidase vs. β-glucosidase) to confirm specificity .
  • Kinetic assays : Determine IC₅₀ values under varied substrate concentrations; competitive inhibition patterns validate target engagement .

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